Rsk4-IN-1 (tfa) is a small molecule inhibitor specifically designed to target Ribosomal S6 Kinase 4 (RSK4), a member of the RSK family of serine/threonine kinases. RSK4 plays a pivotal role in various cellular processes, including cell growth, survival, and apoptosis. The compound's chemical formula is , indicating a complex structure that incorporates carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Rsk4-IN-1 (tfa) has garnered attention for its potential therapeutic applications in cancer treatment and other diseases linked to dysregulated RSK signaling pathways.
Rsk4-IN-1 (tfa) is synthesized from commercially available precursors that contain necessary functional groups. It belongs to the class of kinase inhibitors, specifically targeting RSK4, distinguishing it from broader-spectrum inhibitors that may affect multiple kinases simultaneously . This specificity allows for more targeted therapeutic strategies with potentially fewer side effects.
The synthesis of Rsk4-IN-1 (tfa) typically involves several key steps, which may vary depending on laboratory protocols. The process generally follows established organic synthesis techniques, starting with the selection of appropriate precursors. The synthesis may include:
Detailed synthetic routes can be found in specialized literature focusing on organic synthesis methodologies.
The molecular structure of Rsk4-IN-1 (tfa) features a complex arrangement of atoms that contribute to its biological activity. The presence of five fluorine atoms in its structure enhances its binding affinity for the target kinase due to increased lipophilicity and potential interactions with hydrophobic regions of the enzyme.
Key structural data includes:
Visual representations of the molecular structure can provide insights into how these features contribute to its function.
Rsk4-IN-1 (tfa) undergoes specific chemical reactions that are vital for its interaction with biological systems. The compound primarily acts as an inhibitor by binding to the active site of RSK4, thereby preventing substrate phosphorylation. This inhibition alters downstream signaling pathways involved in cell proliferation and survival.
Key reactions include:
Understanding these reactions is essential for elucidating how Rsk4-IN-1 (tfa) modifies cellular signaling pathways.
The mechanism by which Rsk4-IN-1 (tfa) exerts its effects involves several steps:
Data from various studies support this mechanism, highlighting significant reductions in cell viability upon treatment with the compound.
Rsk4-IN-1 (tfa) exhibits several notable physical and chemical properties:
These properties are essential for optimizing experimental conditions in research applications involving Rsk4-IN-1 (tfa).
Rsk4-IN-1 (tfa) has potential applications in various scientific fields:
RSK4 (Ribosomal S6 Kinase 4) is a serine/threonine kinase positioned at the terminus of the Ras/MAPK/ERK signaling cascade, a pathway hyperactivated in >30% of human cancers [1] [9]. Unlike other RSK isoforms, RSK4 exhibits constitutive cytoplasmic activity independent of acute growth factor stimulation and demonstrates atypical activation kinetics. It bypasses the canonical 3-phosphoinositide-dependent protein kinase 1 (PDK1) activation step required by RSK1-3, enabling persistent signaling even under suboptimal ERK conditions [1] [7]. Structurally, RSK4 contains two functional kinase domains: an N-terminal AGC kinase domain (NTKD) responsible for substrate phosphorylation and a C-terminal CaMK-type kinase domain (CTKD) that receives ERK input [9]. This configuration allows RSK4 to phosphorylate downstream targets regulating cell survival, translation, and motility, positioning it as a critical node in oncogenic signaling networks.
The four RSK isoforms (RSK1-4) share 73–80% sequence homology but display strikingly divergent and often opposing roles in cancer biology [1] [9] [10]:
Table 1: Oncogenic Roles of RSK Isoforms Across Cancers
| Isoform | Primary Role | Key Cancer Contexts | Molecular Mechanisms |
|---|---|---|---|
| RSK1 | Tumor promoter | Lung adenocarcinoma, Renal cancer | SH3P2 phosphorylation → ↑ Motility |
| RSK2 | Tumor promoter | HNSCC, Glioma, Leukemia | CREB activation → Metastasis gene expression |
| RSK3 | Tumor suppressor | Breast cancer, Lung cancer | Cell cycle arrest pathways |
| RSK4 | Dual (Context-dependent) | Suppressor: CRC, Breast; Promoter: Glioma, Renal | ↑ CXCR4/CLDN2 (Suppressor); ↑ RUNX1/VEGF (Promoter) |
Targeting RSK4 is compelling due to its pathological overexpression in aggressive cancers (e.g., renal cell carcinoma, glioma) and its role in therapy resistance. In glioblastoma, RSK4 upregulation correlates with EZH2 inhibitor resistance, while in esophageal squamous cell carcinoma, it confers radioresistance [3] [9]. Crucially, RSK4’s constitutive activity and cytoplasmic retention make it less reliant on nuclear ERK surges, allowing it to sustain pro-survival signals even when upstream pathway components are therapeutically inhibited [1] [7]. Furthermore, RSK4’s isoform-unique N-terminal myristoylation site (in isoform 1) influences subcellular localization and substrate access, enabling selective targeting [2]. These attributes, combined with minimal functional redundancy with other RSKs in specific tissues, position RSK4 as a viable target for precision oncology.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1